molecular formula C12H18O2 B3164126 4-Methyl-5-pentylbenzene-1,3-diol CAS No. 889104-80-7

4-Methyl-5-pentylbenzene-1,3-diol

Cat. No. B3164126
CAS RN: 889104-80-7
M. Wt: 194.27 g/mol
InChI Key: CUXFFBBWEJOYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MPBD is synthesized by SteelyA, a polyketide synthase in D. discoideum . The stlA null mutant, which lacks MPBD, shows developmental defects during both early and late development . In the early stage, the MPBD-less stlA null mutant displays delayed cell aggregation and abnormally small aggregation territories because of reduced expressions of cAMP signaling genes involved in cell aggregation . At the late stage, the stlA null mutant forms a glassy spore head which contains many amoebae-like cells that have not encapsulated, indicating defects in spore maturation .


Molecular Structure Analysis

The molecular formula of MPBD is C12H18O2 . The functional groups that are essential for induction of spore maturation were different from those essential for induction of cell aggregation .


Chemical Reactions Analysis

MPBD is an intermediate used in the synthesis of 4-Methyl Cannabigerol (M295365), which is an analog of Cannabigerol (C175370), a partial agonist of CB2 and CB1 receptors .


Physical And Chemical Properties Analysis

The boiling point of MPBD is predicted to be 324.3±22.0 °C . Its density is predicted to be 1.050±0.06 g/cm3 .

Scientific Research Applications

Future Directions

Further studies could focus on the structure-activity relationship of MPBD, as it has been observed that the functional groups that are essential for induction of spore maturation are different from those essential for induction of cell aggregation . This could lead to a better understanding of the role of MPBD in the development of Dictyostelium discoideum and potentially other organisms as well.

properties

IUPAC Name

4-methyl-5-pentylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)8-12(14)9(10)2/h7-8,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXFFBBWEJOYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-pentylbenzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-pentylbenzene-1,3-diol
Reactant of Route 2
4-Methyl-5-pentylbenzene-1,3-diol
Reactant of Route 3
Reactant of Route 3
4-Methyl-5-pentylbenzene-1,3-diol
Reactant of Route 4
Reactant of Route 4
4-Methyl-5-pentylbenzene-1,3-diol
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-pentylbenzene-1,3-diol
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-pentylbenzene-1,3-diol

Q & A

Q1: What is the biological role of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) in Dictyostelium discoideum?

A1: MPBD plays a crucial role in the development of the social amoeba Dictyostelium discoideum. It has been identified as a key regulator of two distinct processes:

  • Spore Maturation: MPBD induces the maturation of spores during the culmination stage of D. discoideum development. [, , ] In the absence of MPBD, cells within the fruiting body fail to form proper spores, resulting in aberrant, glassy sori. []
  • Chemotactic Cell Aggregation: MPBD is also involved in regulating chemotaxis towards cAMP, a crucial signaling molecule for aggregation in D. discoideum. [, ] Mutants lacking MPBD exhibit delayed aggregation and form smaller aggregation territories due to impaired cAMP signaling. []

Q2: How does MPBD influence cAMP signaling in Dictyostelium discoideum?

A2: MPBD appears to regulate cAMP signaling through multiple mechanisms:

  • ACA Activity: Research suggests that MPBD is required for the full activation of Adenylyl Cyclase A (ACA), the enzyme responsible for cAMP production in D. discoideum. [] Mutants lacking MPBD exhibit lower cAMP accumulation during aggregation, indicating reduced ACA activity. []
  • cAMP Signaling Gene Expression: The expression of genes involved in cAMP signaling pathways is also affected by MPBD. [] Mutants lacking MPBD show lower expression levels of these genes during aggregation. []

Q3: Which enzyme is responsible for the biosynthesis of MPBD in Dictyostelium discoideum?

A: MPBD is synthesized by the polyketide synthase enzyme SteelyA (StlA). [, ] This enzyme is a hybrid type, combining features of both type I and type III polyketide synthases. [] Inactivation of the stlA gene in D. discoideum results in the loss of MPBD production and the associated developmental defects. []

Q4: Is the function of StlA and MPBD conserved in other Dictyostelid species?

A: While StlA appears to be conserved throughout major groups of Dictyostelia, its function may vary between species. [] For instance, in Polysphondylium violaceum, another social amoeba, StlA is involved in cell aggregation but not in spore maturation. [] This suggests that the role of StlA and MPBD in regulating developmental processes has diverged during Dictyostelid evolution.

Q5: How can the structure of MPBD be modified, and what are the potential implications of such modifications?

A: Research suggests that the resorcinol ring of MPBD can be modified by enzymes like O-methyltransferase (OMT12) in D. discoideum. [] Such modifications could potentially lead to the creation of MPBD variants with altered biological activity and specificity. [] This could represent a mechanism for fine-tuning developmental processes in D. discoideum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.